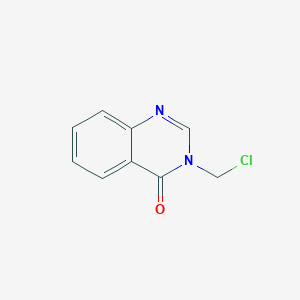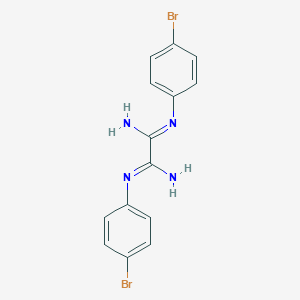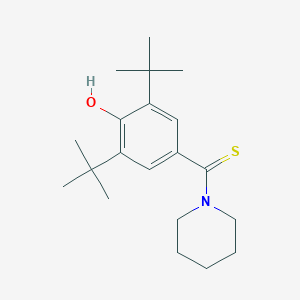
3-(クロロメチル)キナゾリン-4(3H)-オン
説明
3-(chloromethyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a heterocyclic compound that has significant importance in medicinal chemistry . Quinazolinones possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
Quinazolin-4(3H)-ones have been synthesized through various methods. One approach involves the one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines . Another method involves the use of a two-module nonribosomal peptide synthase (NRPS) that catalyzes tripeptide formation .Molecular Structure Analysis
Quinazolinones can be classified into five categories based on the substitution patterns of the ring system . These include 2-substituted-4(3H)-quinazolinones, 3-substituted-4(3H)-quinazolinones, 4-substituted-quinazolines, 2,3-disubstituted-4(3H)-quinazolinones, and 2,4-disubstituted-4(3H)-quinazolinones .Chemical Reactions Analysis
Quinazolinone derivatives have shown to possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(chloromethyl)quinazolin-4(3H)-one derivatives can vary depending on the specific substitutions made on the quinazolinone ring . For instance, 3-(5-chloro-2-methylphenyl)-2-(chloromethyl)quinazolin-4(3H)-one is a white powder with a melting point of 157 °C .科学的研究の応用
マラリアに対する活性
4(3H)-キナゾリンオン骨格は、そのマラリアに対する特性について調査されてきました。研究者は、3-(クロロメチル)キナゾリン-4(3H)-オンの誘導体を、潜在的なマラリア治療薬として探求してきました。 これらの化合物は、マラリアの原因となるマラリア原虫の増殖を阻害する可能性がありますが、その有効性と安全性を最適化するためには、さらなる研究が必要です .
抗腫瘍効果
研究によると、3-(クロロメチル)キナゾリン-4(3H)-オン誘導体は、抗腫瘍活性を示すことが示唆されています。これらの化合物は、癌細胞の増殖を阻害したり、アポトーシスを誘導したり、特定のシグナル伝達経路を阻害したりする可能性があります。 研究者は、それらを新規抗癌剤として積極的に探求しています .
抗けいれん特性
キナゾリンオンのコア構造は、抗けいれん効果と関連付けられています。3-(クロロメチル)キナゾリン-4(3H)-オンのいくつかの誘導体は、てんかんの動物モデルで有望な活性を示しています。 これらの化合物は、ニューロンの興奮性を調節し、発作活動を軽減する可能性があります .
殺菌活性
3-(クロロメチル)キナゾリン-4(3H)-オンから誘導されたものを含む、特定の4(3H)-キナゾリンオンは、殺菌特性を示します。 それらは、真菌の増殖を阻害する可能性があり、抗真菌薬開発の潜在的な候補となります .
抗菌の可能性
研究者は、キナゾリンオン誘導体の抗菌活性を調査してきました。 正確なメカニズムは現在調査中ですが、3-(クロロメチル)キナゾリン-4(3H)-オンから誘導された一部の化合物は、細菌や真菌に対して有望な結果を示しています .
抗炎症効果
キナゾリンオン骨格は、抗炎症特性と関連付けられています。 3-(クロロメチル)キナゾリン-4(3H)-オン誘導体に関する具体的な研究は限られていますが、それらの炎症経路を調節する可能性は、さらなる探求に値します .
作用機序
Target of Action
Quinazolinone derivatives are known to have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects . These effects suggest that the compound may interact with a variety of biological targets.
Mode of Action
Given the broad range of biological activities associated with quinazolinone derivatives, it is likely that the compound interacts with its targets in a way that modulates their function, leading to the observed effects .
Biochemical Pathways
The broad range of biological activities associated with quinazolinone derivatives suggests that the compound may impact multiple pathways, leading to downstream effects such as antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .
Result of Action
The compound’s broad range of biological activities suggests that it may induce a variety of effects at the molecular and cellular levels .
将来の方向性
The future directions in the research of 3-(chloromethyl)quinazolin-4(3H)-one could involve the design and synthesis of new derivatives with improved biological activities. Given the wide range of biological properties exhibited by quinazolinone derivatives, there is significant potential for the development of new therapeutic agents .
生化学分析
Biochemical Properties
3-(chloromethyl)quinazolin-4(3H)-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses.
Additionally, 3-(chloromethyl)quinazolin-4(3H)-one can bind to DNA and RNA, potentially interfering with the replication and transcription processes . This binding is often facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with nucleic acids. The interactions between 3-(chloromethyl)quinazolin-4(3H)-one and these biomolecules are critical for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
The effects of 3-(chloromethyl)quinazolin-4(3H)-one on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(chloromethyl)quinazolin-4(3H)-one has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . This selective induction of cell death in cancer cells highlights its potential as an anticancer agent.
Moreover, 3-(chloromethyl)quinazolin-4(3H)-one can affect gene expression by binding to transcription factors and altering their activity . This can lead to changes in the expression levels of various genes, impacting cellular processes such as proliferation, differentiation, and metabolism. The compound’s influence on cellular metabolism is also noteworthy, as it can inhibit key metabolic enzymes, leading to reduced energy production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-(chloromethyl)quinazolin-4(3H)-one involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the enzyme’s active site . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic activity. For example, 3-(chloromethyl)quinazolin-4(3H)-one has been shown to inhibit tyrosine kinases, which play a critical role in cell signaling and growth .
In addition to enzyme inhibition, 3-(chloromethyl)quinazolin-4(3H)-one can also modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular responses. Furthermore, the compound’s ability to bind to nucleic acids can interfere with DNA replication and RNA transcription, further contributing to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(chloromethyl)quinazolin-4(3H)-one in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be affected by factors such as pH, temperature, and exposure to light.
Over extended periods, 3-(chloromethyl)quinazolin-4(3H)-one can exert long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These long-term effects are particularly relevant in in vitro and in vivo studies, where the compound’s impact on cellular processes can be observed over time.
Dosage Effects in Animal Models
The effects of 3-(chloromethyl)quinazolin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily exert its therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, 3-(chloromethyl)quinazolin-4(3H)-one can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances .
Threshold effects have also been observed, where a specific dosage is required to achieve a therapeutic response. Beyond this threshold, increasing the dosage may not significantly enhance the therapeutic effect but can increase the risk of adverse effects . Understanding the dosage effects of 3-(chloromethyl)quinazolin-4(3H)-one is crucial for optimizing its use in therapeutic applications.
Metabolic Pathways
3-(chloromethyl)quinazolin-4(3H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves the cytochrome P450 enzyme system, which is responsible for the oxidative metabolism of many xenobiotics . This system can metabolize 3-(chloromethyl)quinazolin-4(3H)-one into various metabolites, some of which may retain biological activity.
Additionally, 3-(chloromethyl)quinazolin-4(3H)-one can affect metabolic flux by inhibiting key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . This inhibition can lead to altered levels of metabolites and reduced energy production, impacting cellular metabolism and function.
Transport and Distribution
The transport and distribution of 3-(chloromethyl)quinazolin-4(3H)-one within cells and tissues are mediated by various transporters and binding proteins. For example, the compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 3-(chloromethyl)quinazolin-4(3H)-one can bind to intracellular proteins, influencing its localization and accumulation.
The distribution of 3-(chloromethyl)quinazolin-4(3H)-one within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors can affect the compound’s bioavailability and therapeutic efficacy, highlighting the importance of understanding its transport and distribution properties.
Subcellular Localization
The subcellular localization of 3-(chloromethyl)quinazolin-4(3H)-one is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 3-(chloromethyl)quinazolin-4(3H)-one may be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression.
Additionally, the compound can be localized to the mitochondria, where it can affect mitochondrial function and energy production . The subcellular localization of 3-(chloromethyl)quinazolin-4(3H)-one is essential for understanding its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-(chloromethyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-12-6-11-8-4-2-1-3-7(8)9(12)13/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIWZRBBBSBWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-5-fluoro-3-[(2Z)-4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B474984.png)
![6-[2-[(5-methyl-2-naphthalen-2-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B475022.png)
![6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475029.png)

![6-(4-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475033.png)

![ethyl (3-{[5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B475046.png)
![ethyl (3-{[5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B475047.png)
![1H-indole-2,3-dione 3-{[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone}](/img/structure/B475122.png)
![N-[5-anilino-2-(1H-benzimidazol-2-yl)-6H-1,3,4-thiadiazin-6-ylidene]-N-phenylamine](/img/structure/B475131.png)



![3-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B475275.png)